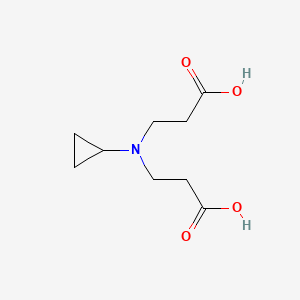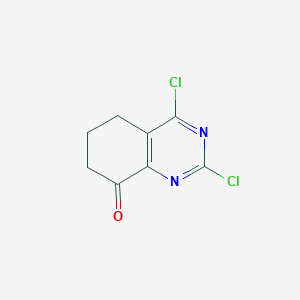
2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichloroaniline with formamide or formic acid, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one depends on its specific interactions with molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar structural features.
2,4-Dichloroquinazoline: A related compound with different substitution patterns.
6,7-Dihydroquinazolin-8(5H)-one: A similar compound without the chlorine substituents.
Uniqueness
2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C8H6Cl2N2O |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-quinazolin-8-one |
InChI |
InChI=1S/C8H6Cl2N2O/c9-7-4-2-1-3-5(13)6(4)11-8(10)12-7/h1-3H2 |
InChI Key |
COVOQJOFHIWADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



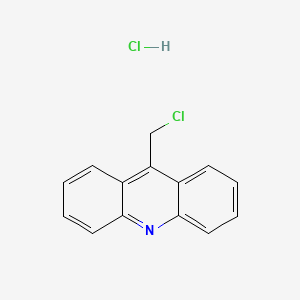
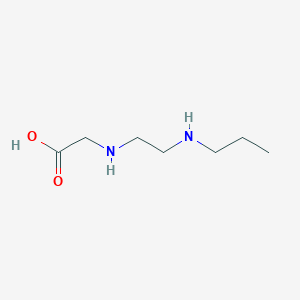
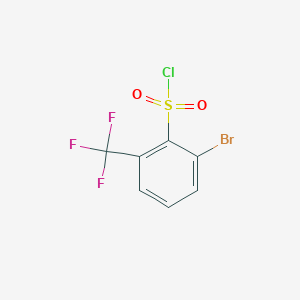
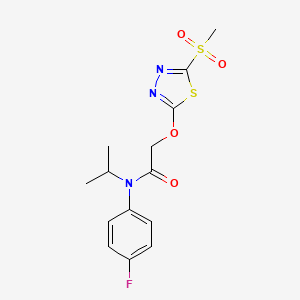
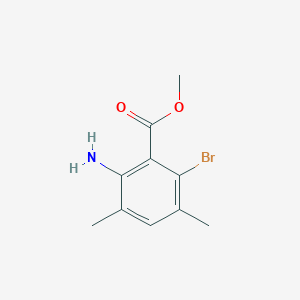
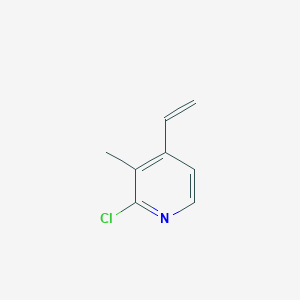
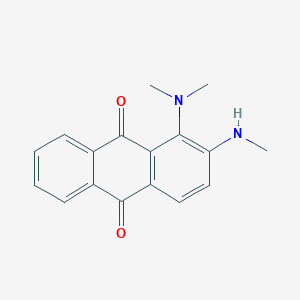
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
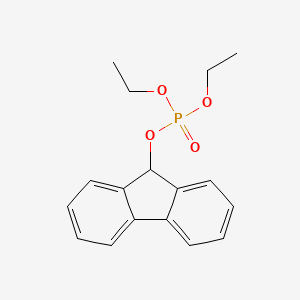
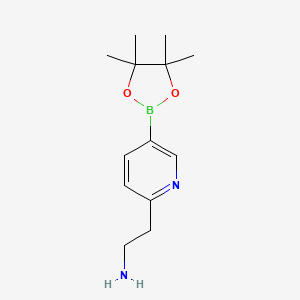
![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
